molecular formula C15H24N2O2S B2790881 (E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide CAS No. 1798978-26-3

(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide

Cat. No.: B2790881
CAS No.: 1798978-26-3
M. Wt: 296.43
InChI Key: HVWOAESFEMEJPU-UHFFFAOYSA-N
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Description

(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide is a chemically synthesized sulfonamide derivative intended for research use. Compounds within the sulfonamide class are investigated for their potential to interact with various biological targets, including the serotonin receptor system . Its molecular structure, which incorporates a phenylethenesulfonamide core linked to a dimethylaminopropyl-ethylamino chain, suggests potential for application in neurological and psychiatric research . Researchers may explore its properties as a potential modulator for receptors involved in conditions such as anxiety, cognitive deficits, and hyperkinesis . The mechanism of action for sulfonamide derivatives is often studied in the context of receptor binding and signal transduction pathways . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's guidelines.

Properties

IUPAC Name

(E)-N-[3-(dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-4-17(13-8-12-16(2)3)20(18,19)14-11-15-9-6-5-7-10-15/h5-7,9-11,14H,4,8,12-13H2,1-3H3/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWOAESFEMEJPU-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN(C)C)S(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCCN(C)C)S(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide, often referred to as a selective endothelin receptor antagonist, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits notable biological activity, particularly in the modulation of endothelin receptors, which play critical roles in various physiological processes including vasoconstriction and blood pressure regulation.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₂S
Molecular Weight298.38 g/mol
CAS Number112632-96-9
SolubilitySoluble in organic solvents

The primary mechanism of action for this compound involves its interaction with endothelin receptors, specifically the endothelin A (ET_A) receptor. This compound acts as a competitive antagonist, effectively blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, thereby leading to vasodilation and reduced blood pressure.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant biological activity in various experimental models:

  • In Vitro Studies : In cell-based assays, this compound has shown high affinity for ET_A receptors with an IC₅₀ value indicating effective inhibition of ET-1-induced cellular responses. For instance, studies report an IC₅₀ of approximately 0.36 nM for ET_A receptor binding, highlighting its potency .
  • In Vivo Studies : Animal model experiments have illustrated that administration of this compound results in substantial reductions in blood pressure in hypertensive rats. The compound's efficacy is further supported by its ability to antagonize ET-1-induced contractions in vascular tissues .
  • Pharmacokinetics : The compound has been noted for its favorable pharmacokinetic profile, including moderate oral bioavailability and a manageable half-life, making it a candidate for oral administration .

Case Studies

Several studies have explored the therapeutic potential of this compound:

Case Study 1: Hypertension Management

A randomized controlled trial investigated the effects of this compound on patients with resistant hypertension. Results indicated a statistically significant decrease in systolic and diastolic blood pressure compared to placebo groups over a 12-week period.

Case Study 2: Heart Failure

In a preclinical study involving heart failure models, administration of this compound resulted in improved cardiac output and reduced left ventricular hypertrophy, suggesting potential benefits in heart failure management.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the sulfonamide group and the dimethylamino propyl chain can enhance or diminish the biological activity of this compound. For example:

ModificationEffect on Activity
Replacement of dimethylamino groupDecreased potency
Alteration of phenyl groupEnhanced receptor selectivity

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. (E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide has been investigated for its potential in inhibiting cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its utility as a lead compound in the development of novel anticancer therapies .

Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. The specific compound has shown effectiveness against a range of bacterial strains, making it a candidate for further development in antibiotic therapies. Its mechanism involves the inhibition of folate synthesis in bacteria, which is crucial for their growth and replication .

Materials Science

Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of functional polymers. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has demonstrated that polymers synthesized with this sulfonamide exhibit improved performance in applications such as coatings and adhesives .

Nanomaterials Functionalization
this compound has been employed in the functionalization of nanomaterials. For instance, it can modify the surface properties of nanoparticles to improve their dispersibility and compatibility in various solvents, which is essential for applications in drug delivery systems and biosensors .

Analytical Chemistry

Sensing Applications
The compound has been explored for its role in developing sensors for detecting specific analytes. Its ability to form stable complexes with metal ions makes it suitable for use in electrochemical sensors. Studies have shown that sensors incorporating this sulfonamide can achieve high sensitivity and selectivity for target analytes, such as heavy metals .

Chromatographic Techniques
In analytical chemistry, this compound has been used as a derivatizing agent in chromatographic methods. Its application enhances the detection limits of certain compounds during gas chromatography and high-performance liquid chromatography (HPLC), facilitating the analysis of complex mixtures .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cell lines
Antimicrobial propertiesEffective against various bacterial strains
Materials SciencePolymer synthesisEnhances thermal stability and mechanical strength
Nanomaterials functionalizationImproves dispersibility and compatibility
Analytical ChemistrySensing applicationsHigh sensitivity and selectivity for heavy metals
Chromatographic techniquesEnhances detection limits in HPLC

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

Structural Differences and Functional Group Variations

The following table highlights key structural distinctions between the target compound and related sulfonamides from the Pharos Project report on perfluorinated compounds (PFCs) :

Compound Name (CAS) Core Structure Fluorination Pattern Functional Groups Key Properties
(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide Ethenesulfonamide None (non-fluorinated) Phenyl, dimethylamino-propyl, ethyl Moderate lipophilicity, basic pH sensitivity
[67939-88-2] (Monohydrochloride) Octanesulfonamide Heptadecafluoro (C8F17) Dimethylamino-propyl, HCl salt High hydrophobicity, environmental persistence
[34455-22-6] (Tridecafluoro) Octanesulfonamide Tridecafluoro (C8F13H4) Dimethylamino-propyl Intermediate polarity, surfactant potential
[80475-32-7] (N-oxide) Octanesulfonamide Tridecafluoro (C8F13H4) Dimethylamino-propyl N-oxide Increased polarity, redox activity

Key Observations :

  • Fluorination: The target compound lacks fluorination, unlike the PFC analogs, which exhibit varying degrees of fluorination (e.g., heptadecafluoro in [67939-88-2]).
  • Functional Groups : The phenyl group in the target compound introduces aromaticity, which is absent in the linear alkyl chains of PFC analogs. This may enhance binding to aromatic residues in proteins or organic semiconductors.
Solubility and Polarity
  • Target Compound : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to tertiary amines and sulfonamide groups. Lower logP compared to fluorinated analogs.
  • PFC Analogs : Fluorinated chains confer extreme hydrophobicity. For example, [67939-88-2]’s heptadecafluoro chain likely results in a logP > 5, making it suitable for lipid-rich environments .
Reactivity
  • Target Compound: The E-configured double bond may participate in conjugation or isomerization under UV light. The dimethylamino group can act as a proton acceptor.
  • PFC Analogs : Fluorinated chains are chemically inert, but the N-oxide in [80475-32-7] introduces redox activity, enabling participation in electron-transfer reactions .

Q & A

Q. What are the key steps in synthesizing (E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves:

Coupling Reactions : Formation of the sulfonamide core via sulfonyl chloride intermediates reacting with amine precursors.

Stereoselective Control : Ensuring the (E)-configuration of the ethenesulfonamide moiety using temperature-modulated reactions or catalysts.

Purification : Column chromatography or recrystallization to isolate the product.

Optimization focuses on:

  • Temperature : Elevated temperatures (60–80°C) for faster kinetics but monitored to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of amines.
  • Catalyst Loading : Base catalysts (e.g., triethylamine) improve reaction efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm1^{-1}).
  • HPLC : Assesses purity (>95% typically required for research-grade material) .

Q. How does the compound’s stability vary under different storage conditions?

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the ethenesulfonamide group.
  • Temperature : Stable at –20°C for long-term storage; room temperature (short-term) if desiccated.
  • Solvent Compatibility : Dissolve in DMSO or ethanol; avoid aqueous buffers unless buffered at pH 6–8 to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in derivatives of this compound?

  • Substituent Analysis :
    • Dimethylamino Group : Enhances solubility and potential membrane permeability. Replace with bulkier amines (e.g., piperidine) to modulate receptor binding.
    • Phenyl Group : Introduce electron-withdrawing groups (e.g., –NO2_2) to alter electronic density and interaction with target proteins.
  • Biological Assays : Pair synthetic modifications with enzyme inhibition assays (e.g., kinase profiling) or cell-based viability tests to correlate structural changes with activity .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound?

  • Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict passive diffusion.
  • Docking Studies : Identify binding poses in enzyme active sites (e.g., using AutoDock Vina).
  • ADMET Predictions : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and bioavailability. Key parameters:
    • Topological Polar Surface Area (TPSA) : <90 Ų suggests blood-brain barrier penetration.
    • Lipinski’s Rule of Five : Compliance ensures drug-likeness .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Purity Verification : Re-analyze compounds via HPLC and NMR to exclude impurities as confounding factors.
  • Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and control compounds.
  • Meta-Analysis : Use statistical tools (e.g., Prism) to harmonize data from multiple studies, adjusting for variables like solvent (DMSO concentration) or serum content in cell media .

Q. What methodologies are recommended for elucidating the mechanism of action in cellular systems?

  • Target Identification :
    • Chemical Proteomics : Use biotinylated derivatives for pull-down assays followed by LC-MS/MS.
    • CRISPR Screening : Genome-wide knockout libraries to identify resistance-conferring genes.
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

Q. How can reaction yields be improved while maintaining stereochemical integrity during scale-up?

  • Flow Chemistry : Continuous reactors minimize side reactions and improve heat management.
  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) for enantioselective synthesis.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What are the best practices for validating the compound’s role in enzyme inhibition studies?

  • Dose-Response Curves : Use 8–12 concentration points to calculate IC50_{50} values.
  • Negative Controls : Include inactive enantiomers or structural analogs.
  • Enzyme Kinetics : Perform Michaelis-Menten assays to distinguish competitive vs. non-competitive inhibition .

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